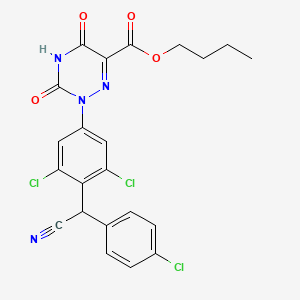

Diclazuril 6-Carboxylic Acid Butyl Ester

Description

Structure

3D Structure

Properties

IUPAC Name |

butyl 2-[3,5-dichloro-4-[(4-chlorophenyl)-cyanomethyl]phenyl]-3,5-dioxo-1,2,4-triazine-6-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17Cl3N4O4/c1-2-3-8-33-21(31)19-20(30)27-22(32)29(28-19)14-9-16(24)18(17(25)10-14)15(11-26)12-4-6-13(23)7-5-12/h4-7,9-10,15H,2-3,8H2,1H3,(H,27,30,32) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPEKFQFFFQWWNK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC(=O)C1=NN(C(=O)NC1=O)C2=CC(=C(C(=C2)Cl)C(C#N)C3=CC=C(C=C3)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H17Cl3N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

507.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis and Chemical Derivatization of Diclazuril 6 Carboxylic Acid Butyl Ester

Chemical Structure and Nomenclature of Diclazuril (B1670474) 6-Carboxylic Acid Butyl Ester

The fundamental identification of any chemical compound lies in its structure and systematic nomenclature. These identifiers provide a universal language for scientists and researchers.

CAS Registry Number: 1798004-50-8chemicalbook.comsynzeal.compharmaffiliates.com

The Chemical Abstracts Service (CAS) has assigned the registry number 1798004-50-8 to Diclazuril 6-Carboxylic Acid Butyl Ester, ensuring its unique identification in chemical literature and databases. chemicalbook.comsynzeal.compharmaffiliates.com

Molecular Formula: C22H17Cl3N4O4pharmaffiliates.comsimsonpharma.comscbt.com

The molecular formula indicates the elemental composition of the molecule, consisting of 22 carbon atoms, 17 hydrogen atoms, 3 chlorine atoms, 4 nitrogen atoms, and 4 oxygen atoms. pharmaffiliates.comscbt.com

Molecular Weight: 507.75 g/molpharmaffiliates.comsimsonpharma.comscbt.com

The molecular weight is the mass of one mole of the substance, calculated from the atomic weights of its constituent atoms. pharmaffiliates.comscbt.com

IUPAC Name: Butyl 2-[3,5-dichloro-4-[(RS)-(4-chlorophenyl)cyanomethyl]phenyl]-3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazine-6-carboxylatecymitquimica.comsynzeal.com

The International Union of Pure and Applied Chemistry (IUPAC) name provides a standardized and unambiguous description of the compound's molecular structure. It details the butyl ester group attached to the 6-position of the 1,2,4-triazine ring system, which is itself substituted at the 2-position with a complex dichlorinated phenyl group. cymitquimica.comsynzeal.com

| Property | Value |

| CAS Registry Number | 1798004-50-8 chemicalbook.comsynzeal.compharmaffiliates.com |

| Molecular Formula | C22H17Cl3N4O4 pharmaffiliates.comscbt.com |

| Molecular Weight | 507.75 g/mol pharmaffiliates.comscbt.com |

| IUPAC Name | Butyl 2-[3,5-dichloro-4-[(RS)-(4-chlorophenyl)cyanomethyl]phenyl]-3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazine-6-carboxylate cymitquimica.comsynzeal.com |

Synthetic Pathways for this compound

The synthesis of this compound is logically approached through the modification of a closely related precursor molecule.

Esterification of Carboxylic Acid Precursors

The most direct synthetic route to this compound is the esterification of its corresponding carboxylic acid precursor, Diclazuril 6-Carboxylic Acid. This transformation is a fundamental reaction in organic chemistry where a carboxylic acid reacts with an alcohol to form an ester and water.

A common and well-established method for this type of synthesis is the Fischer-Speier esterification. masterorganicchemistry.commasterorganicchemistry.com This process involves reacting the carboxylic acid with an excess of the desired alcohol—in this case, butanol—in the presence of a strong acid catalyst, such as sulfuric acid or tosic acid. masterorganicchemistry.commasterorganicchemistry.com The reaction is typically heated to drive the equilibrium towards the formation of the ester product.

The mechanism for the Fischer esterification proceeds through several equilibrium steps:

Protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst, which increases the electrophilicity of the carbonyl carbon. masterorganicchemistry.com

Nucleophilic attack of the alcohol (butanol) on the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate. masterorganicchemistry.com

A proton transfer occurs from the oxonium ion to one of the hydroxyl groups. masterorganicchemistry.com

Elimination of water from the tetrahedral intermediate regenerates the carbonyl group. masterorganicchemistry.com

Deprotonation of the resulting protonated ester yields the final product, this compound, and regenerates the acid catalyst. masterorganicchemistry.com

Alternatively, other esterification methods could be employed, such as the Steglich esterification, which uses coupling reagents like dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). organic-chemistry.org This method is particularly mild and can be effective for complex or sensitive substrates. organic-chemistry.org

| Compound Name | Role in Synthesis |

| Diclazuril 6-Carboxylic Acid | Precursor/Reactant |

| Butanol | Reactant |

| Sulfuric Acid | Catalyst |

| This compound | Product |

Derivatization Strategies for the Diclazuril Carboxyl Group

The carboxylic acid functional group is one of the most versatile handles in organic chemistry, allowing for a wide array of chemical modifications. The carboxyl group of Diclazuril 6-Carboxylic Acid can be converted into a variety of other functional groups, a process known as derivatization. This is often performed to alter the molecule's physical or biological properties or to facilitate its conjugation to other molecules.

Common derivatization reactions for carboxylic acids include:

Amidation: The carboxylic acid can be coupled with an amine to form an amide. This is typically achieved using coupling agents like DCC or EDAC, similar to esterification.

Acyl Halide Formation: Treatment with reagents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) converts the carboxylic acid into a more reactive acyl chloride.

Reduction: The carboxylic acid can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄).

Conversion to other esters: Beyond the butyl ester, the acid can be reacted with a wide range of other alcohols to produce a library of ester analogues.

These derivatization reactions are fundamental for creating analogues of the parent compound for structure-activity relationship (SAR) studies or for preparing bioconjugates. For example, the carboxyl group of a diclazuril derivative has been activated to couple the molecule to carrier proteins like Bovine Serum Albumin (BSA) and Ovalbumin (OVA) to generate antigens for antibody production.

Preparation of Related Diclazuril Carboxylic Acid Derivatives

Diclazuril 6-Carboxylic Acid (CAS 862243-46-7) as a Precursor or Related Compound

Diclazuril 6-Carboxylic Acid is the key precursor for the synthesis of its corresponding esters, including the butyl ester. It is identified as a known impurity and derivative of the parent drug, Diclazuril. Its chemical structure contains the core triazinedione framework of Diclazuril but features a carboxylic acid group at the 6-position of the triazine ring.

Table 1: Properties of Diclazuril 6-Carboxylic Acid

| Property | Value |

|---|---|

| CAS Number | 862243-46-7 |

| Molecular Formula | C₁₈H₉Cl₃N₄O₄ |

| Molecular Weight | 451.65 g/mol |

| IUPAC Name | 2-[3,5-Dichloro-4-[(4-chlorophenyl)cyanomethyl]phenyl]-3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazine-6-carboxylic acid |

| Synonyms | Diclazuril EP Impurity A |

This compound serves as the immediate starting material for the esterification reactions described previously. Its availability, either through direct synthesis or as a byproduct of Diclazuril production, is essential for the preparation of this compound and other related ester derivatives.

Other Synthetic Analogues and Intermediates Relevant to Diclazuril Ester Chemistry

The broader synthetic chemistry surrounding Diclazuril provides a context for understanding the preparation of its derivatives. The synthesis of the parent Diclazuril molecule often starts from simpler chlorinated aromatic compounds like 2,6-dichloro-p-nitroaniline or 3,4,5-trichloronitrobenzene. These materials undergo a series of reactions including diazotization, substitution, and reduction to build up the complex phenylacetonitrile side chain and the triazine ring system.

During these synthetic processes or as degradation products, various related substances and impurities can be formed. These analogues are important for analytical and regulatory purposes and can also serve as starting points for further synthetic modifications.

Table 2: Examples of Diclazuril Analogues and Intermediates

| Compound Name | CAS Number | Molecular Formula | Role/Relevance |

|---|---|---|---|

| Diclazuril | 101831-37-2 | C₁₇H₉Cl₃N₄O₂ | Parent drug |

| Diclazuril 6-Carboxamide | 1797132-12-7 | C₁₈H₁₀Cl₃N₅O₃ | Amide derivative of the carboxylic acid |

| Diclazuril Impurity G | 1798004-50-8 | C₂₂H₁₇Cl₃N₄O₄ | Related impurity |

| 2,6-Dichloro-4-nitroaniline | 99-30-9 | C₆H₄Cl₂N₂O₂ | Starting material for Diclazuril synthesis |

The study of these related compounds is crucial for developing a comprehensive understanding of the chemistry of Diclazuril and its derivatives, including the target molecule this compound.

Table of Mentioned Compounds

Stereochemical Considerations in the Synthesis of Diclazuril Ester Analogues

The molecular structure of Diclazuril contains a chiral center, which means it can exist as a pair of enantiomers. This chirality is an important consideration in the synthesis of Diclazuril ester analogues, as different stereoisomers can exhibit different biological activities.

The synthesis of Diclazuril and its analogues can result in a racemic mixture, which is a 1:1 mixture of the two enantiomers. To obtain a single enantiomer, either a stereoselective synthesis must be employed, or the racemic mixture must be resolved.

Stereoselective Synthesis:

A stereoselective synthesis aims to produce a single stereoisomer of the final product. In the context of Diclazuril ester analogues, this could involve the use of:

Chiral starting materials: The synthesis could begin with a chiral precursor that already has the desired stereochemistry.

Chiral catalysts or reagents: The use of chiral catalysts or reagents can induce asymmetry in the reaction, leading to the preferential formation of one enantiomer over the other. Research into the synthesis of chiral triazine frameworks has explored the use of metal-driven polymerization and chiral coupling reagents to control the stereochemistry of the final product. nih.govacs.org

Chiral Resolution:

If a racemic mixture is produced, it can be separated into its individual enantiomers through a process called chiral resolution. A common method for chiral resolution is chiral chromatography . This technique uses a chiral stationary phase that interacts differently with the two enantiomers, causing them to separate as they pass through the chromatography column.

Research Findings on Stereochemistry:

The following table summarizes the key concepts related to stereochemical considerations:

| Concept | Description | Relevance to Diclazuril Ester Analogues |

| Chirality | A property of a molecule that is non-superimposable on its mirror image. | The Diclazuril core is chiral, leading to enantiomers. |

| Enantiomers | A pair of stereoisomers that are mirror images of each other. | The two enantiomers of a Diclazuril ester analogue may have different biological activities. |

| Racemic Mixture | A 1:1 mixture of two enantiomers. | Non-stereoselective synthesis will produce a racemic mixture. |

| Stereoselective Synthesis | A synthesis that preferentially produces one stereoisomer over others. | Desirable for producing a single, more active enantiomer. |

| Chiral Resolution | The process of separating a racemic mixture into its constituent enantiomers. | Necessary if a stereoselective synthesis is not employed. |

| Chiral Chromatography | A chromatographic technique for separating enantiomers. | A common method for chiral resolution. |

Analytical Methodologies for Diclazuril 6 Carboxylic Acid Butyl Ester

Advanced Chromatographic Techniques for Identification and Quantification

Chromatographic methods are fundamental for separating Diclazuril (B1670474) 6-Carboxylic Acid Butyl Ester from its parent compound and other related substances. These techniques provide the necessary selectivity and sensitivity for both qualitative and quantitative analysis.

Liquid chromatography coupled with mass spectrometry (LC-MS/MS) is a powerful technique for the trace-level analysis of veterinary drug residues, including Diclazuril and its metabolites, in complex matrices such as animal tissues, eggs, and feed. nih.govnih.gov The high sensitivity and reliability of LC-MS/MS make it the preferred method for detecting minute quantities of these compounds. nih.gov For Diclazuril 6-Carboxylic Acid Butyl Ester, high-resolution mass spectrometry (HRMS) systems, like Quadrupole-Exactive Orbitrap mass spectrometry (Q-Exactive Orbitrap/MS), offer significant advantages. nih.gov

LC-HRMS provides high mass accuracy and resolution, enabling the confident identification of target compounds and the elucidation of unknown structures. This is particularly valuable for distinguishing between structurally similar compounds. The technique is often operated in negative electrospray ionization (ESI) mode for Diclazuril and related compounds. nih.govuniroma1.it A typical LC-HRMS method involves extraction of the analyte from the sample, followed by chromatographic separation on a reversed-phase column (e.g., C18) and subsequent detection by the mass spectrometer. nih.govnih.gov The sensitivity of these methods allows for limits of detection (LOD) and quantification (LOQ) in the low microgram per kilogram (µg/kg) range, often below 1 µg/kg. nih.govmdpi.com

Table 1: Illustrative LC-HRMS Parameters for Analysis of Diclazuril and Related Compounds This table represents typical conditions and may require optimization for the specific analysis of this compound.

| Parameter | Typical Setting |

|---|---|

| Chromatography System | UPLC / UHPLC |

| Column | Reversed-phase C18 (e.g., 100 x 2.1 mm, 1.7 µm) |

| Mobile Phase | Gradient elution with water (containing additives like formic acid or ammonium acetate) and acetonitrile (B52724). nih.govnih.gov |

| Flow Rate | 0.3 - 0.5 mL/min |

| Ionization Source | Electrospray Ionization (ESI), typically in negative mode. nih.gov |

| Mass Analyzer | Orbitrap, Time-of-Flight (TOF) |

| Acquisition Mode | Full Scan / dd-MS2 (data-dependent MS/MS) |

| LOD/LOQ | As low as 0.1 µg/kg to 1.2 µg/kg depending on the matrix. nih.govmdpi.com |

High-Performance Liquid Chromatography (HPLC) coupled with an ultraviolet (UV) detector is a robust and widely used method for the quantitative assessment of Diclazuril. nih.gov This technique is suitable for determining the purity of Diclazuril and its related substances, including this compound, in bulk materials and pharmaceutical formulations.

The methodology typically employs a reversed-phase C18 column for separation. nih.govresearchgate.net An isocratic or gradient mobile phase, commonly consisting of acetonitrile and an aqueous buffer like phosphoric acid, is used to elute the compounds. researchgate.net Detection is performed by monitoring the UV absorbance at a specific wavelength, often around 275-280 nm, where the chromophores in the molecule exhibit strong absorption. nih.govresearchgate.net Method validation demonstrates high recovery rates, often around 85%, and suitability for concentrations ranging from 0.1 to 1.5 mg/kg. nih.gov

Table 2: Typical HPLC-UV Conditions for Diclazuril Analysis These conditions serve as a baseline and can be adapted for the purity assessment of this compound.

| Parameter | Typical Setting |

|---|---|

| Chromatography System | HPLC |

| Column | Reversed-phase C18 (e.g., 250 x 4.6 mm, 5 µm) researchgate.net |

| Mobile Phase | Acetonitrile and 0.2% Phosphoric Acid researchgate.net |

| Elution Mode | Isocratic or Ternary Gradient researchgate.neteuropa.eu |

| Flow Rate | 1.0 - 1.4 mL/min researchgate.netresearchgate.net |

| Detector | UV-Vis or Diode Array Detector (DAD) |

| Detection Wavelength | 280 nm nih.goveuropa.eu |

| Sample Preparation | Dissolution in a suitable solvent like dimethylformamide (DMFA). nih.goveuropa.eu |

Diclazuril and its derivatives often need to be monitored alongside a wide range of other veterinary drugs in food products. To address this, multi-class, multi-residue analytical methods have been developed. nih.govkoreascience.kr These methods are designed to be simple, rapid, and comprehensive, allowing for the simultaneous screening and quantification of numerous compounds from different chemical classes. nih.govmdpi.com

These advanced methods typically utilize a generic sample preparation procedure, such as a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction, followed by analysis using UPLC-MS/MS or UPLC-HRMS. nih.govnih.gov The broad applicability of these methods ensures that they can effectively detect and quantify not only the parent drug Diclazuril but also its metabolites and related impurities like this compound. The development of such methods is crucial for regulatory food safety programs. koreascience.krnih.gov The limits of quantification achieved are generally well below the maximum residue limits (MRLs) established by regulatory authorities. nih.govmdpi.com

Spectroscopic Characterization Methods

Spectroscopic techniques are indispensable for the definitive structural elucidation and functional group analysis of this compound, providing orthogonal information to chromatographic methods.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules. Both ¹H NMR and ¹³C NMR spectroscopy would be employed to confirm the identity and structure of this compound.

In the ¹H NMR spectrum, characteristic signals would confirm the presence of the butyl ester group. This would include a triplet signal for the terminal methyl (-CH₃) group, a multiplet for the adjacent methylene (-CH₂-) group, another multiplet for the next methylene group, and a downfield triplet for the methylene group attached to the ester oxygen (-O-CH₂-). The integration of these signals would correspond to the number of protons (3H, 2H, 2H, and 2H, respectively). The remaining signals in the spectrum would correspond to the aromatic protons and the single proton on the chiral center of the Diclazuril core structure.

The ¹³C NMR spectrum would provide complementary information, showing distinct signals for the carbonyl carbon of the ester, the four different carbons of the butyl group, and the carbons of the triazine and aromatic rings. Advanced 2D NMR techniques, such as COSY, HSQC, and HMBC, can be used to establish the connectivity between protons and carbons, providing definitive proof of the molecule's structure.

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. nih.gov The IR spectrum of this compound would exhibit characteristic absorption bands confirming its key structural features.

The most prominent peaks would be associated with the carbonyl (C=O) and carbon-oxygen (C-O) bonds of the ester group. spectroscopyonline.com A strong absorption band for the C=O stretch of the ester is expected around 1730-1750 cm⁻¹. spectroscopyonline.com This is distinct from the C=O stretch of a carboxylic acid, which is typically broader and at a slightly lower wavenumber. spectroscopyonline.com Additionally, two strong C-O stretching bands are characteristic of esters, appearing in the 1300-1000 cm⁻¹ region. spectroscopyonline.com Other significant absorptions would include the C≡N stretch of the nitrile group (around 2240-2260 cm⁻¹), C=C stretching vibrations from the aromatic rings (around 1600-1450 cm⁻¹), and C-H stretching from both aromatic and aliphatic (butyl group) parts of the molecule. libretexts.org

Table 3: Expected Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Aromatic C-H | Stretch | 3100 - 3000 | Medium |

| Aliphatic C-H (Butyl) | Stretch | 3000 - 2850 | Medium-Strong |

| Nitrile (C≡N) | Stretch | 2260 - 2240 | Medium |

| Ester Carbonyl (C=O) | Stretch | 1750 - 1730 | Strong |

| Triazine Carbonyls (C=O) | Stretch | ~1730 - 1700 | Strong |

| Aromatic C=C | Stretch | 1600 - 1450 | Medium-Variable |

| Ester C-O | Stretch | 1300 - 1000 (two bands) | Strong |

Impurity Profiling and Related Substance Determination

Identification of this compound as a Known Diclazuril Impurity

Several chemical suppliers and reference material providers list this compound specifically as "Diclazuril - Impurity G". pharmaffiliates.com The identification and characterization of such related substances are fundamental components of regulatory compliance and quality control in pharmaceutical manufacturing.

| Attribute | Detail |

|---|---|

| Systematic Name | Butyl 2-[3,5-dichloro-4-[(RS)-(4-chlorophenyl)cyanomethyl]phenyl]-3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazine-6-carboxylate cymitquimica.com |

| CAS Number | 1798004-50-8 cymitquimica.compharmaffiliates.com |

| Molecular Formula | C₂₂H₁₇Cl₃N₄O₄ cymitquimica.compharmaffiliates.com |

| Molecular Weight | 507.75 g/mol cymitquimica.compharmaffiliates.com |

| Common Designation | Diclazuril - Impurity G pharmaffiliates.com |

Method Development for Quantitative Analysis of Related Impurities in Diclazuril Formulations

The quantitative determination of Diclazuril and its related impurities, including ester derivatives, relies on robust analytical methodologies. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the predominant techniques for this purpose. nih.govnih.gov These methods are essential for ensuring that the levels of impurities in Diclazuril formulations are within acceptable limits.

Development of a stability-indicating HPLC method allows for the separation of Diclazuril from its degradation products and impurities, ensuring accurate quantification. oup.com Validation of these analytical methods is performed according to regulatory guidelines, assessing parameters such as specificity, linearity, limit of detection (LOD), limit of quantification (LOQ), precision, and accuracy. nih.govoup.com For instance, one HPLC method demonstrated linearity in the concentration range of 1–200 mg/mL for Diclazuril. oup.com LC-MS/MS methods offer enhanced sensitivity and specificity, with reported LOQs as low as 1 ng/mL in animal plasma, making them suitable for residue analysis. nih.gov The selection of a C18 reversed-phase column with a mobile phase consisting of a gradient of acetonitrile and an aqueous buffer (e.g., ammonium acetate) is common for these separations. nih.govnih.gov

| Method | Parameter | Result | Matrix |

|---|---|---|---|

| LC-MS/MS nih.gov | Linearity Range | 1-100 ng/mL and 100-2000 ng/mL | Animal Plasma |

| Limit of Quantification (LOQ) | 1 ng/mL | Animal Plasma | |

| Limit of Detection (LOD) | 0.03 ng/mL | Animal Plasma | |

| HPLC oup.com | Linearity Range | 1–200 µg/mL | Drug Product |

| Limit of Quantification (LOQ) | 0.66 µg/mL | Drug Product | |

| Limit of Detection (LOD) | 0.25 µg/mL | Drug Product |

Immunochemical Detection Assays

Enzyme-Linked Immunosorbent Assay (ELISA) Development for Diclazuril and its Derivatives

Immunochemical methods, particularly the Enzyme-Linked Immunosorbent Assay (ELISA), provide a high-throughput and cost-effective approach for detecting Diclazuril and its derivatives in various samples. researchgate.net The development of these assays hinges on the production of specific antibodies that can bind to the target analyte. An indirect competitive ELISA (icELISA) format is commonly employed for small molecules like Diclazuril. researchgate.net

The performance of an ELISA is defined by its sensitivity and specificity. For Diclazuril, developed ELISAs have shown high sensitivity, with half-maximal inhibitory concentrations (IC50) in the low ng/mL range. researchgate.netnih.govnih.gov For example, one study reported an IC50 value of 1.8 ng/mL and a limit of detection of 0.24 ng/mL. researchgate.net Another developed ELISA demonstrated an even lower detection limit of 0.10 ng/mL and a sensitivity of 0.05 ng/mL. nih.govnih.gov These assays typically exhibit minimal cross-reactivity with other structurally related coccidiostats, ensuring specific detection of Diclazuril analytes. researchgate.netnih.gov The successful application of these ELISAs for analyzing spiked chicken tissues, with average recoveries ranging from 77.6% to 103.7%, underscores their utility in food safety monitoring. researchgate.net

| Parameter | Value | Reference |

|---|---|---|

| IC₅₀ | 0.449–0.517 ng/mL | nih.govnih.gov |

| Limit of Detection (LOD) | 0.10 ng/mL | nih.govnih.gov |

| Sensitivity | 0.05 ng/mL | nih.gov |

| Linear Range | 0.05–16.2 ng/mL | nih.gov |

| Cross-reactivity (vs. Toltrazuril, etc.) | < 0.1% | nih.gov |

| Average Recovery (Chicken Samples) | 85.0% to 102.5% | nih.gov |

Monoclonal Antibody Generation for Diclazuril Analytes in Bioanalytical Research

The foundation of a highly specific and sensitive immunoassay is the monoclonal antibody (mAb). researchgate.net The generation of mAbs against Diclazuril involves synthesizing a hapten—a modified version of the Diclazuril molecule—and conjugating it to a carrier protein like bovine serum albumin (BSA) to make it immunogenic. researchgate.net Mice are then immunized with this conjugate to elicit an immune response. nih.gov

Following immunization, spleen cells from the mice are fused with myeloma cells to create hybridomas, which are then screened for the production of antibodies with high affinity and specificity for Diclazuril. nih.gov This process has successfully yielded stable hybridoma cell lines that secrete anti-Diclazuril mAbs. nih.gov Characterization of these antibodies is crucial; for instance, a developed anti-Diclazuril mAb was identified as IgG1 subtype and showed an average IC50 value of 0.494 ng/mL in an ELISA format. nih.gov The specificity of these antibodies is a key attribute, with studies showing very minimal cross-reactivity against other coccidiostats like toltrazuril, monensin, and salinomycin. nih.govnih.gov The generation of such high-quality mAbs is a critical step in the development of reliable diagnostic tools for bioanalytical research and food safety monitoring. nih.gov

Pharmacodynamics and Molecular Mechanisms of Diclazuril and Implications for Its Esters

Eukaryotic Targets and Mechanism of Action of Triazine Anticoccidials

Triazine compounds are known to interfere with the life cycle of coccidial parasites at various stages, including both asexual (schizogony) and sexual (gametogony) development. nih.govnih.gov This broad activity spectrum contributes to their effectiveness in controlling parasite proliferation and oocyst shedding.

A key proposed mechanism of action for triazine anticoccidials is the inhibition of the mitochondrial enzyme dihydroorotate (B8406146) dehydrogenase (DHODH). nih.gov This enzyme is a critical component of the de novo pyrimidine (B1678525) biosynthesis pathway. In many protozoan parasites, including Eimeria tenella, this pathway is essential for survival as the salvage pathways for pyrimidines are often negligible. nih.gov DHODH catalyzes the oxidation of dihydroorotate to orotate, a rate-limiting step in the synthesis of pyrimidines, which are fundamental building blocks for DNA and RNA. nih.gov By inhibiting DHODH, triazine compounds can effectively starve the parasite of the necessary precursors for nucleic acid synthesis, leading to a cessation of growth and replication. Research into the related triazine, toltrazuril, has shown that it can inhibit enzymes involved in pyrimidine synthesis. nih.gov While direct evidence for Diclazuril's inhibition of Eimeria DHODH is still an area of active investigation, the structural and functional similarities among triazine anticoccidials strongly suggest a shared mechanism of action. nih.gov

The interference with the pyrimidine biosynthesis pathway is a validated strategy for targeting protozoal parasites. nih.gov The reliance of parasites like Eimeria on the de novo synthesis of pyrimidines makes the enzymes in this pathway, such as DHODH, attractive drug targets. nih.gov The disruption of this pathway not only halts the production of genetic material but can also have downstream effects on other cellular processes that depend on pyrimidine-derived cofactors. The significance of this pathway as a target underscores the potential antiparasitic activity of compounds that can effectively inhibit its key enzymes.

Structure-Activity Relationship (SAR) Studies of Diclazuril (B1670474) Derivatives for Antiparasitic Efficacy

The biological activity of Diclazuril and its analogues is intrinsically linked to their chemical structure. Modifications to the core scaffold can significantly impact their potency, selectivity, and pharmacokinetic properties.

The 1,2,4-triazine-3,5-dione ring is a central feature of Diclazuril and related compounds. SAR studies on various triazine derivatives have shown that substitutions on this ring system can profoundly influence their biological activity. up.edu.mxresearchgate.net For instance, the nature and position of substituent groups can affect the molecule's ability to bind to its target enzyme, such as DHODH. Research on novel triazine compounds has indicated that modifications at the C4 position of the phenol (B47542) ring can have important biological functions, potentially leading to compounds with altered resistance profiles. up.edu.mx The exploration of different substituents on the triazine ring is a key area of research for the development of new and more effective anticoccidial agents. nih.gov

The presence of a carboxylic acid group and its subsequent esterification can significantly alter the physicochemical properties of a drug molecule, including its solubility, lipophilicity, and ability to cross biological membranes. In the case of Diclazuril 6-Carboxylic Acid Butyl Ester, this compound is recognized as impurity G (R259769) in Diclazuril formulations. pharmaffiliates.com Regulatory bodies like the European Food Safety Authority (EFSA) have set maximum limits for this and other impurities in commercial Diclazuril products. nih.govresearchgate.net

Research on Resistance Mechanisms to Diclazuril in Protozoal Strains (e.g., Eimeria spp.)

The extensive use of anticoccidial drugs, including Diclazuril, has led to the emergence of drug-resistant strains of Eimeria. Understanding the mechanisms of resistance is crucial for managing coccidiosis effectively. Research has shown that resistance to Diclazuril is a growing concern, and monitoring the sensitivity of field isolates is recommended. nih.govresearchgate.net

Studies have identified specific genomic regions in Eimeria tenella that are associated with Diclazuril resistance. While the exact genes and mutations responsible are still under investigation, it is hypothesized that they may involve alterations in the drug's target site, changes in drug metabolism, or modifications to drug transport mechanisms that reduce the intracellular concentration of the active compound. There is no specific evidence to suggest that impurities such as this compound play a direct role in the development of resistance. Instead, resistance is more likely linked to genetic changes in the parasite population in response to sustained drug pressure from the parent compound, Diclazuril.

Emerging Research on Diclazuril Derivatives Beyond Antiparasitic Applications

While the primary application of Diclazuril and its related compounds lies in the control of coccidiosis, recent scientific investigations have begun to explore their potential in other therapeutic areas. This emerging research highlights the possibility of repurposing these well-characterized molecules for novel pharmacological applications.

Investigation of Anti-Inflammatory Properties of Diclazuril Derivatives (e.g., against P. acnes-induced inflammation)

A significant area of emerging research is the investigation of the anti-inflammatory properties of Diclazuril derivatives. Notably, a recent patent application has disclosed the potential use of Diclazuril derivatives for the prevention and treatment of disorders associated with inflammation induced by Propionibacterium acnes (P. acnes), now formally known as Cutibacterium acnes. google.com This suggests a potential application in dermatological conditions such as acne, where P. acnes is a key bacterium implicated in the inflammatory process. google.com

The research outlined in the patent suggests that specific derivatives of Diclazuril could be effective in managing inflammatory skin conditions. google.com This opens up a new avenue for the therapeutic application of this class of compounds, moving beyond their traditional use in veterinary medicine to potentially address human inflammatory disorders. The underlying mechanism for this anti-inflammatory effect is an area of active investigation.

Diclazuril, a benzeneacetonitrile derivative, is a potent anticoccidial agent. medchemexpress.com Its primary mechanism of action is the disruption of the life cycle of coccidian parasites, specifically by affecting the asexual and sexual stages of their development. This interruption prevents the formation and excretion of oocysts, thereby controlling the spread of the parasitic infection.

The precise molecular target of Diclazuril is still under investigation, though several studies have provided insights into its mode of action. It is hypothesized that Diclazuril may interfere with mitochondrial function and inhibit the apicoplast, a unique organelle found in many apicomplexan parasites. scielo.br Furthermore, research has suggested that Diclazuril's anticoccidial activity may involve the modulation of host immune responses, including the regulation of T-lymphocyte populations during infection. nih.gov

Recent studies have also pointed towards other potential molecular targets. One investigation highlighted that Diclazuril treatment led to a decrease in the mRNA and protein expression levels of enolase in Eimeria tenella, a key enzyme in the parasite's glycolysis pathway. Another study has suggested that Diclazuril may exert its effects by inhibiting the actin depolymerizing factor (ADF) in E. tenella, a protein crucial for the parasite's motility and invasion of host cells. nih.gov

Data Tables

Table 1: Chemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C22H17Cl3N4O4 | nih.gov |

| Molecular Weight | 507.75 g/mol | nih.gov |

| IUPAC Name | Butyl 2-[3,5-dichloro-4-[(4-chlorophenyl)cyanomethyl]phenyl]-3,5-dioxo-1,2,4-triazine-6-carboxylate | nih.gov |

| Synonyms | 1,2,4-Triazine-6-carboxylic acid, 2-[3,5-dichloro-4-[(4-chlorophenyl)cyanomethyl]phenyl]-2,3,4,5-tetrahydro-3,5-dioxo-, butyl ester | nih.gov |

| Physical State | Not specified, likely solid | - |

| Solubility | Not specified | - |

Environmental Research and Degradation Studies of Diclazuril and Its Derivatives

Environmental Fate and Persistence of Diclazuril (B1670474) in Soil Matrices

The environmental fate of a veterinary drug like Diclazuril in soil is dictated by a combination of its chemical properties and the characteristics of the soil environment. Key processes governing its persistence and mobility include adsorption to soil particles, degradation by microorganisms, chemical breakdown (hydrolysis), and breakdown by light (photolysis). nih.govresearchgate.net

According to assessments by the European Food Safety Authority (EFSA), when Diclazuril is used as a feed additive for poultry, no significant risk is expected for the terrestrial compartment, including both acidic and non-acidic soils. europa.eu Furthermore, these assessments indicate that there is no concern for the contamination of groundwater. europa.eu This suggests that under the approved conditions of use, Diclazuril is not expected to persist or accumulate to harmful levels in soil and is unlikely to leach into water supplies. europa.eu

Factors that influence the degradation rate of such compounds in soil include:

Microbial Activity: Soil microorganisms are primary drivers of the breakdown of organic compounds. mdpi.com The presence of a diverse and active microbial community can significantly accelerate degradation.

Soil Composition: The amount of organic matter and clay in the soil can affect the adsorption of chemicals, influencing their availability for degradation and leaching. researchgate.net

Temperature and Moisture: Higher temperatures and optimal moisture levels generally increase the rate of both microbial and chemical degradation. nih.gov

pH: The acidity or alkalinity of the soil can influence chemical hydrolysis rates. mdpi.com

| Property | Value | Unit |

|---|---|---|

| Molecular Weight | 407.64 | g/mol |

| Dissociation Constant (pKa) | 5.92 | - |

| Water Solubility | Practically insoluble | - |

Pathways of Degradation for Diclazuril and its Ester Derivatives in Environmental Compartments

The degradation of Diclazuril and its derivatives, such as Diclazuril 6-Carboxylic Acid Butyl Ester, can occur through several pathways, including hydrolysis, photolysis, and microbial metabolism. nih.gov

A stability-indicating study on Diclazuril subjected the compound to various stress conditions to identify its degradation products. nih.gov The study involved acidic, alkaline, photolytic, thermal, and oxidative stress, providing insights into its potential breakdown in different environmental scenarios. nih.gov While the specific structures of all degradation products were not detailed, the research confirmed that Diclazuril does break down under these conditions. nih.gov

For ester derivatives like this compound, a primary degradation pathway would be hydrolysis. In this process, the ester bond is cleaved by water, which would convert the ester back to Diclazuril (in its carboxylic acid form) and butanol. This reaction can be catalyzed by acids or bases present in the environment or by microbial enzymes (esterases). researchgate.net

The degradation pathways for complex organic molecules can be intricate. For instance, the degradation of the herbicide butachlor (B1668075) by the bacterium Bacillus cereus was hypothesized to proceed through deoxygenation, followed by N-demethylation, and finally conversion to 2,6-diethylphenol. mdpi.com This illustrates that microbial degradation can involve a series of enzymatic steps leading to the progressive breakdown of the parent compound. mdpi.com

The main degradation pathways relevant to Diclazuril and its ester derivatives in the environment are:

Hydrolysis: Cleavage of the ester linkage in this compound to form Diclazuril and butanol.

Photolysis: Degradation caused by exposure to sunlight. Trifluralin, another agricultural chemical, is known to be readily degraded by sunlight. researchgate.net

Microbial Degradation: Breakdown by soil and water microorganisms, which can utilize the compound as a source of carbon and energy. nih.gov This is often the most significant route of dissipation for many organic compounds in the environment. mdpi.com

Recirculation of Veterinary Drug Residues in the Environment and Associated Research

Veterinary drug residues, including coccidiostats like Diclazuril, can enter and recirculate within the environment through several pathways. noah.co.uknih.gov The primary route of entry is through the excretion of the drug and its metabolites in the manure of treated animals. nih.gov When this manure is used as fertilizer, the residues are applied directly to agricultural land. noah.co.uk

Research has shown that this recirculation can lead to unintended exposure of non-target organisms. nih.gov Key pathways for the recirculation of veterinary drug residues include:

Manure Application: The most direct route for introducing veterinary drug residues into the soil environment.

Contaminated Feed and Water: Cross-contamination of feed at manufacturing mills or on farms can lead to the unintentional administration of drugs to non-target animals. researchgate.netnih.gov

Litter and Bedding: In poultry operations, contaminated litter can be a significant reservoir for drug residues, allowing for the re-exposure of birds and subsequent environmental release when the litter is cleaned out. nih.gov

Dust: Dust from livestock facilities can contain drug residues and be transported by wind to surrounding areas. nih.gov

Studies have investigated the persistence of coccidiostats in poultry houses, finding that residues can remain in the environment and lead to the exposure of subsequent flocks. nih.gov This "fecal recycling" can contribute to the accumulation and persistence of residues in eggs and tissues. nih.gov The shift towards cage-free poultry systems, where birds have more contact with litter, may increase the potential for such recycling. nih.gov

| Pathway | Description | Reference |

|---|---|---|

| Excretion in Manure | Primary route of entry into the environment following animal treatment. | nih.gov |

| Contaminated Feed/Water | Unintentional exposure of animals through cross-contaminated sources. | researchgate.netnih.gov |

| Contaminated Litter/Bedding | A reservoir for residues in animal housing, leading to re-exposure. | nih.gov |

| Airborne Dust | Dispersal of residues from animal facilities to the surrounding environment. | nih.gov |

Methodologies for Assessing Environmental Impact of Related Chemical Compounds

The environmental impact of veterinary medicinal products is evaluated through a structured Environmental Risk Assessment (ERA) before they can be authorized for use. noah.co.ukwindows.net This process is typically harmonized internationally and follows a tiered approach. windows.netfda.gov

Phase I Assessment: This initial phase is a screening step to determine the potential for environmental exposure. nih.gov It considers the intended use of the product, the target species, the method of administration, and the properties of the active substance. europa.eu If the Predicted Environmental Concentration (PEC) in soil is below a certain trigger value (e.g., 100 µg/kg), the assessment may conclude at this phase, as the environmental risk is considered negligible. fda.govnih.gov

Phase II Assessment: If the Phase I assessment indicates a potential for significant environmental exposure, a more detailed Phase II ecotoxicological assessment is required. noah.co.uknih.gov This phase involves a quantitative risk assessment and is itself tiered (Phase IIA and IIB). windows.net Key components of the Phase II assessment include:

Data Collection: Gathering detailed data on the physicochemical properties, environmental fate (degradation, mobility), and ecotoxicological effects of the substance on various organisms (e.g., aquatic invertebrates, soil organisms, plants). windows.net

Risk Quotient (RQ) Calculation: The risk is characterized by calculating a Risk Quotient, which is the ratio of the Predicted Environmental Concentration (PEC) to the Predicted No-Effect Concentration (PNEC). windows.net The PNEC is the highest concentration at which no adverse effects are expected. An RQ greater than 1 indicates a potential risk to the environment, which may trigger the need for risk mitigation measures or further testing. windows.net

Other comprehensive methodologies used for assessing the environmental impact of chemicals include:

Life Cycle Assessment (LCA): This method evaluates the environmental impacts of a product or process throughout its entire life cycle, from raw material extraction to manufacturing, use, and final disposal. nih.gov

Material Flow Analysis (MFA): MFA tracks the flow of materials and substances through a specific system, such as a chemical plant or an agricultural system, to identify potential losses to the environment. nih.gov

These systematic approaches ensure that the potential risks of chemical compounds to the environment are thoroughly evaluated before they are widely used. noah.co.ukwindows.net

Advanced Research Perspectives and Future Directions

Development of Novel Synthetic Analogues of Diclazuril (B1670474) 6-Carboxylic Acid Butyl Ester for Targeted Research

The development of novel synthetic analogues is a cornerstone of modern medicinal chemistry, aimed at enhancing therapeutic properties, overcoming resistance, and creating tools for targeted research. The synthesis of derivatives of Diclazuril, a benzeneacetonitrile compound, often begins with modifications to its core structure. drugbank.com The process can involve starting materials like 2,6-dichloro-4-nitroaniline, which undergoes several reactions including diazotization, substitution, and reduction to form key intermediates. guidechem.comgoogle.com

A primary strategy in creating analogues for research is the introduction of active functional groups, such as a carboxyl group (COOH). nih.gov This modification allows the molecule to be coupled to larger protein carriers like bovine serum albumin (BSA) or ovalbumin (OVA), which is essential for developing immunological assays. nih.gov The fundamental principle guiding the development of new analogues is the structure-activity relationship (SAR), which studies how the chemical structure of a molecule relates to its biological activity. nih.govmdpi.comresearchgate.net By making systematic changes to the Diclazuril scaffold, researchers can identify which parts of the molecule are crucial for its anticoccidial effects. nih.gov This knowledge is then used to design new compounds with potentially improved efficacy or different pharmacological profiles. researchgate.netnih.gov This rational design approach helps in creating marketable analogues and overcoming intellectual property hurdles. openmedscience.com

Application of "Omics" Technologies in Diclazuril and Derivative Research (e.g., metabolomics, proteomics)

"Omics" technologies, which collectively characterize and quantify pools of biological molecules, have become vital in poultry research and understanding drug mechanisms. nih.gov These high-throughput technologies include genomics, transcriptomics, proteomics, and metabolomics. frontiersin.org In the context of Diclazuril research, proteomics and metabolomics are particularly insightful for elucidating its mode of action and the mechanisms of resistance in parasites like Eimeria tenella. nih.govmdpi.com

Proteomics involves the large-scale study of proteins. A proteomic analysis of E. tenella merozoites treated with Diclazuril revealed that the drug significantly affects proteins involved in various crucial functions, including metabolism, protein synthesis, and host cell invasion. researchgate.netnih.gov Studies have shown that Diclazuril can downregulate the expression of key proteins such as Hsp90 and lactate dehydrogenase. researchgate.net

Metabolomics, the study of small molecules or metabolites, provides a functional readout of the cellular state. researchgate.net When combined with transcriptomics (the study of RNA transcripts), it offers a powerful approach to understanding drug resistance. nih.gov By comparing the metabolic and transcriptomic profiles of Diclazuril-sensitive and resistant strains of Eimeria, researchers can identify key metabolic pathways and genes that contribute to resistance. nih.gov This integrated "multi-omics" approach is crucial for developing strategies to combat drug resistance and for identifying new drug targets. nih.gov

Computational Chemistry and Molecular Modeling for Rational Drug Design and Mechanism Elucidation

Computational chemistry and molecular modeling are powerful in-silico tools that accelerate the drug discovery process by providing insights into molecular interactions at an atomic level. kallipos.grwiley.com These methods are integral to rational drug design, which aims to create new medicines based on a detailed understanding of their biological targets. nih.govstonybrookmedicine.edu

The process often involves several computational techniques:

Molecular Docking: This technique predicts the preferred orientation of a molecule (like a Diclazuril analogue) when bound to a target protein, helping to understand the binding mode and affinity. nih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR models build a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov This allows for the prediction of the activity of newly designed, unsynthesized molecules.

Molecular Dynamics (MD) Simulations: MD simulations model the movement of atoms and molecules over time, providing a detailed view of how a drug interacts with its receptor and the conformational changes that may occur. nih.gov

For Diclazuril and its derivatives, these computational approaches can be used to model their interaction with target proteins in Eimeria. By simulating how different analogues bind, researchers can rationally design new compounds with higher potency and specificity. nih.govpharmafocusamerica.com Furthermore, molecular modeling can help elucidate the precise mechanism of action by identifying key amino acid residues involved in the drug-target interaction. nih.gov This information is invaluable for overcoming resistance mechanisms that may arise from mutations in the target protein.

Standardization and Harmonization of Analytical Methods for Diclazuril and its Derivatives in Research Contexts

The ability to accurately and reliably quantify Diclazuril and its derivatives in various matrices, such as animal tissues and feed, is crucial for both research and regulatory purposes. europa.eunexusacademicpublishers.com A variety of analytical methods have been developed, each with its own advantages and limitations.

Commonly used methods include:

High-Performance Liquid Chromatography (HPLC): Often coupled with UV detection, HPLC is a widely used method for separating and quantifying Diclazuril. europa.eunexusacademicpublishers.com

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique offers high sensitivity and specificity, making it ideal for detecting low-level residues of Diclazuril and its metabolites. nih.govnih.govmdpi.com

Immunoassays: Methods like Enzyme-Linked Immunosorbent Assay (ELISA) provide a rapid and cost-effective means for screening large numbers of samples. nih.gov

The standardization and harmonization of these methods are critical to ensure that results are comparable and reproducible across different laboratories. europa.eu This involves establishing validated standard operating procedures (SOPs), using certified reference materials, and participating in inter-laboratory collaborative studies. europa.eu Organizations like the European Union Reference Laboratory for Feed Additives (EURL-FA) conduct such studies to validate analytical methods for official control. europa.eu Harmonized protocols, such as those outlined by IUPAC, are used for statistical evaluation and outlier removal to ensure the robustness of the data. europa.eu Standardization is essential for establishing maximum residue limits (MRLs) and for conducting pharmacokinetic and residue depletion studies in a research context. nexusacademicpublishers.comnih.gov

Interactive Data Table: Comparison of Analytical Methods for Diclazuril

| Method | Principle | Common Application | Limit of Detection (LOD) / Quantification (LOQ) | Key Advantages |

|---|---|---|---|---|

| HPLC-UV europa.eunexusacademicpublishers.com | Chromatographic separation followed by UV light absorption measurement. | Quantification in feed additives. | Target LOD: 0.1 mg/kg; Target LOQ: 0.5 mg/kg europa.eu | Robust, widely available. |

| LC-MS/MS nih.govmdpi.com | Chromatographic separation coupled with mass analysis of molecule fragments. | Residue analysis in plasma, muscle, and eggs. | LOD: 0.03 ng/mL (plasma) nih.gov; 0.1 µg/kg (muscle/eggs) mdpi.com | High sensitivity and specificity. |

| ELISA nih.gov | Antigen-antibody reaction for detection. | Rapid screening of tissues. | Detection limit: 0.05 ng/mL nih.gov | High throughput, cost-effective for screening. |

| Voltammetry researchgate.net | Measures current from electrochemical reaction at an electrode. | Determination in bulk form and eggs. | LOD: 6 x 10⁻¹⁰ mol L⁻¹ researchgate.net | Sensitive, does not always require extensive extraction. |

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for producing Diclazuril 6-Carboxylic Acid Butyl Ester with high purity?

- Methodological Answer : The synthesis of ester derivatives like this compound can be optimized using enzymatic catalysis. Lipases (e.g., Candida antarctica lipase B) in non-aqueous media enable regioselective esterification under mild conditions. Key parameters include solvent selection (e.g., toluene or tert-butanol), temperature (40–60°C), and substrate molar ratios (carboxylic acid:alcohol ≈ 1:1.2). Post-reaction purification via silica gel chromatography (hexane/ethyl acetate gradient) ensures high purity .

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR identify ester carbonyl signals (~170 ppm in C NMR) and alkyl chain protons (δ 0.8–1.5 ppm in H NMR).

- FT-IR : Confirms ester C=O stretching (~1740 cm) and absence of unreacted carboxylic acid (–OH, ~2500–3300 cm).

- HPLC-MS : Validates molecular weight (e.g., ESI-MS for [M+Na] adducts) and monitors purity (>95% by reverse-phase C18 column).

Cross-referencing with spectral databases ensures accuracy .

Advanced Research Questions

Q. How can researchers resolve conflicting spectroscopic data (e.g., NMR splitting patterns) when characterizing ester derivatives?

- Methodological Answer : Contradictory NMR signals may arise from conformational isomerism or impurities. Advanced strategies include:

- 2D NMR (COSY, HSQC) : Maps proton-proton coupling and carbon-proton correlations to resolve overlapping signals.

- Variable Temperature NMR : Identifies dynamic equilibria (e.g., rotamers) by observing signal coalescence at elevated temperatures.

- Deuterium Exchange : Differentiates labile protons (e.g., –OH impurities) from stable alkyl groups.

Combining these methods clarifies structural ambiguities .

Q. What strategies minimize side-product formation (e.g., transesterification) during enzymatic synthesis of this compound?

- Methodological Answer :

- Solvent Optimization : Use low-polarity solvents (e.g., hexane) to reduce water activity and suppress hydrolytic side reactions.

- Immobilized Enzymes : Enhances enzyme stability and reusability (e.g., Novozym 435 immobilized on acrylic resin).

- Stepwise Feed Addition : Gradual alcohol addition prevents enzyme inhibition and reduces dimerization byproducts.

Monitoring reaction progress via TLC or inline FT-IR ensures timely termination .

Q. How can computational modeling aid in predicting the reactivity of this compound in novel reaction systems?

- Methodological Answer :

- DFT Calculations : Predict transition-state energies for esterification/hydrolysis pathways using software like Gaussian or ORCA.

- Molecular Dynamics (MD) : Simulates enzyme-substrate interactions (e.g., lipase active-site docking) to optimize catalytic efficiency.

- QSAR Models : Correlates ester substituent effects (e.g., electron-withdrawing groups) with reaction rates.

Experimental validation via kinetic studies (e.g., Arrhenius plots) refines model accuracy .

Data Contradiction and Reproducibility

Q. How should researchers address batch-to-batch variability in enzymatic synthesis yields?

- Methodological Answer : Variability often stems from enzyme activity fluctuations or solvent impurities. Mitigation strategies include:

- Enzyme Pre-treatment : Lyophilization or hydration equilibration ensures consistent activity.

- Quality Control : Solvent purity verification via GC-MS (e.g., detecting residual water in toluene).

- Standardized Protocols : Detailed documentation of reaction conditions (e.g., agitation speed, inert gas purging).

Statistical tools (e.g., ANOVA) identify significant variables affecting reproducibility .

Experimental Design Considerations

Q. What in situ monitoring techniques are suitable for real-time analysis of esterification kinetics?

- Methodological Answer :

- Inline FT-IR : Tracks carbonyl group conversion (e.g., carboxylic acid depletion at ~1700 cm).

- Raman Spectroscopy : Monitors alcohol consumption via C–O stretching bands (~1050 cm).

- Microreactor Systems : Enables rapid sampling and HPLC analysis without disrupting reaction conditions.

Data integration with kinetic models (e.g., Michaelis-Menten for enzymatic reactions) refines rate constants .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.